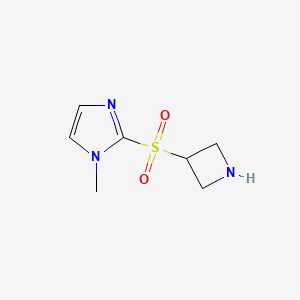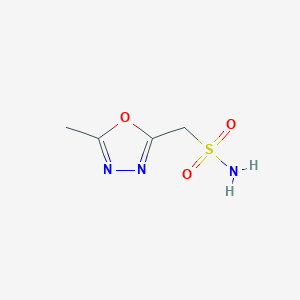
(5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. One common method involves the reaction of methyl carbazate with an appropriate aldehyde, followed by cyclization using iodine as a catalyst . The reaction conditions often require refluxing the mixture for several hours and then purifying the product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agriculture: It is explored for use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to the death of microbial or cancer cells . The oxadiazole ring can interact with proteins and nucleic acids, affecting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- (5-Methyl-1,3,4-oxadiazol-2-yl)thiomethane
- (5-Methyl-1,3,4-oxadiazol-2-yl)ethanesulfonamide
Uniqueness
(5-Methyl-1,3,4-oxadiazol-2-YL)methanesulfonamide is unique due to the presence of both the oxadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C4H7N3O3S |
|---|---|
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
(5-methyl-1,3,4-oxadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H7N3O3S/c1-3-6-7-4(10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) |
Clé InChI |
CNZRFXZZXOJOOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
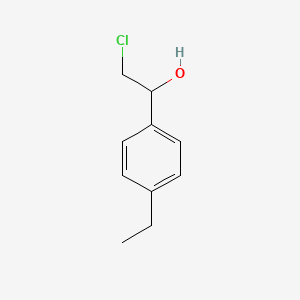
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
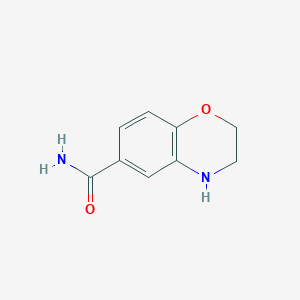
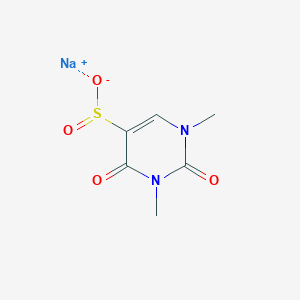
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
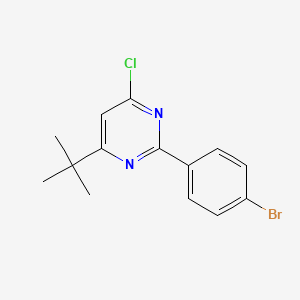
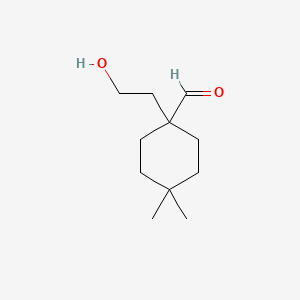
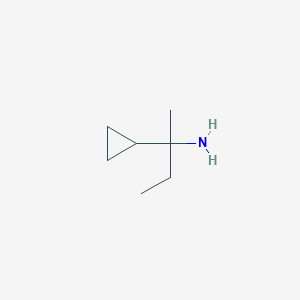
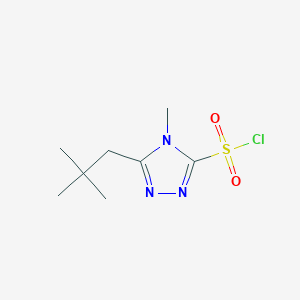
amine](/img/structure/B13239773.png)
